Synthesis and Characterization of 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one (Yakuchinone B)
Synthesis and Characterization of 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one (Yakuchinone B)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one, a naturally occurring linear diarylheptanoid also known as Yakuchinone B.[1] Diarylheptanoids are a class of plant secondary metabolites recognized for their structural diversity and significant pharmacological properties, including anti-inflammatory, antioxidant, and anti-tumor activities.[2][3][4] Yakuchinone B, notably isolated from plants of the Alpinia genus such as Alpinia oxyphylla, serves as a valuable lead compound in drug discovery.[5][6][7][8] This document outlines a robust, multi-step synthetic protocol, explains the rationale behind key experimental decisions, and details a suite of analytical techniques required for unambiguous structural elucidation and purity confirmation of the final compound. The methodologies are presented to ensure scientific integrity, reproducibility, and trustworthiness for professionals in chemical synthesis and drug development.
Introduction and Significance
7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one is a member of the linear diarylheptanoid family, characterized by two aromatic rings linked by a seven-carbon chain.[1][9] These compounds are prominent in the Zingiberaceae family, which includes ginger and galangal, and are responsible for many of their medicinal properties.[2][10][11][12] Yakuchinone B itself has garnered interest for its notable biological activities, making its efficient synthesis a key objective for enabling further pharmacological investigation and structure-activity relationship (SAR) studies.[6][7][8] The development of novel derivatives from the Yakuchinone B scaffold is an active area of research aimed at enhancing therapeutic potential against conditions like inflammation and type 2 diabetes.[5][13][14]
This guide provides field-proven insights into a logical synthetic pathway and a rigorous characterization workflow, establishing a self-validating system for producing and verifying this high-value chemical entity.
Retrosynthetic Analysis and Strategy
A successful synthesis relies on a logical and efficient strategy. The chosen retrosynthetic approach dissects the target molecule into readily available starting materials, focusing on the formation of key carbon-carbon and carbon-oxygen bonds.
The overall workflow involves a three-stage process: chemical synthesis of the target molecule, rigorous purification, and comprehensive analytical characterization to confirm its identity and purity.
Caption: Retrosynthetic analysis of Yakuchinone B.
Experimental Protocols: Synthesis and Purification
This section provides a detailed, step-by-step methodology for the chemical synthesis of 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one.
Step 1: Synthesis of 7-(4-(benzyloxy)phenyl)-5-hydroxy-1-phenylheptan-3-one (Aldol Adduct)
-
Causality: The synthesis begins by forming the core C7-C7 carbon backbone via an aldol condensation. A benzyl group is used to protect the reactive phenolic hydroxyl on the aldehyde, preventing it from interfering with the base-catalyzed enolate formation. 1-phenylpropan-2-one is chosen as the ketone component to install the required phenyl group at the C1 position.
-
Protocol:
-
To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 150 mL) and diisopropylamine (1.5 eq).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.4 eq) dropwise. Stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
In a separate flask, dissolve 1-phenylpropan-2-one (1.2 eq) in anhydrous THF (50 mL).
-
Add the ketone solution dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate. The reaction's progress can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR.
-
Dissolve 3-(4-(benzyloxy)phenyl)propanal (1.0 eq) in anhydrous THF (50 mL). Add this aldehyde solution dropwise to the enolate mixture.
-
Stir the reaction at -78 °C for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldol adduct.
-
Step 2: Synthesis of 7-(4-(benzyloxy)phenyl)-5-methoxy-1-phenylheptan-3-one
-
Causality: This step introduces the key methoxy group at the C5 position via a Williamson ether synthesis. Sodium hydride, a strong non-nucleophilic base, is used to deprotonate the secondary alcohol, forming an alkoxide that readily reacts with methyl iodide. The ketone's α-protons are also acidic, but alkoxide formation is kinetically favored at low temperatures.
-
Protocol:
-
Dissolve the crude aldol adduct from Step 1 in anhydrous THF (200 mL) in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Caution: NaH reacts violently with water; ensure all equipment is dry. Hydrogen gas is evolved.
-
Stir the suspension at 0 °C for 30 minutes.
-
Add methyl iodide (MeI, 1.5 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight. Monitor by TLC until the starting material is consumed.
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of water.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Step 3: Deprotection to Yield 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one
-
Causality: The final step is the removal of the benzyl protecting group to reveal the free phenol. Catalytic hydrogenation is a clean and efficient method for this transformation. Palladium on carbon is the catalyst of choice. A potential side reaction is the reduction of the ketone; therefore, the reaction must be carefully monitored.
-
Protocol:
-
Dissolve the methylated intermediate from Step 2 in ethanol (150 mL).
-
Add Palladium on carbon (10% Pd/C, ~5 mol%).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.
-
Stir vigorously at room temperature. Monitor the reaction closely by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.
-
Rinse the filter pad with additional ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude final product.
-
Purification
-
Causality: The crude product is a mixture containing the target compound, any unreacted starting materials, and side products. Flash column chromatography is the standard and most effective method for isolating the desired compound based on its polarity.
-
Protocol:
-
Prepare a silica gel column using a solvent system of Hexanes:Ethyl Acetate (e.g., starting with 4:1 and gradually increasing polarity).
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Adsorb the crude mixture onto a small amount of silica gel and dry it.
-
Load the dried silica onto the top of the prepared column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent in vacuo to yield 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one as a solid.
-
Analytical Characterization
Unambiguous characterization is essential to confirm the structure and purity of the synthesized molecule. This self-validating process combines data from multiple orthogonal analytical techniques.
Physical Properties
The macroscopic properties of the purified compound provide the first level of characterization.
| Property | Expected Value | Source |
| Appearance | Off-white to pale yellow solid | Visual Inspection |
| Molecular Formula | C₂₀H₂₄O₃ | [1] |
| Molecular Weight | 312.40 g/mol (Average) | [1] |
| Monoisotopic Mass | 312.1725 Da | [1] |
| Melting Point | 68-70 °C | [1] |
Mass Spectrometry (MS)
-
Principle: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides the exact mass of the molecule, confirming its elemental composition. Tandem MS (MS/MS) fragments the molecule to reveal structural information. [15][16]The fragmentation of diarylheptanoids typically involves cleavages along the aliphatic chain, providing diagnostic ions that confirm the connectivity. [10][17]
-
Expected Results:
-
HR-ESI-MS (+ mode): A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 313.1804 (calculated for C₂₀H₂₅O₃⁺).
-
MS/MS Fragmentation: Expect key fragments resulting from cleavage alpha to the ketone and ether functionalities. Common neutral losses include H₂O and CH₃OH.
-
Infrared (IR) Spectroscopy
-
Principle: IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
-
Expected Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350 (broad) | O-H stretch | Phenolic -OH |
| ~3050-3020 | C-H stretch | Aromatic C-H |
| ~2950-2850 | C-H stretch | Aliphatic C-H |
| ~1710 (strong) | C=O stretch | Ketone |
| ~1600, ~1510 | C=C stretch | Aromatic Ring |
| ~1270, ~1110 | C-O stretch | Phenol & Ether |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: ¹H and ¹³C NMR are the most powerful tools for detailed structural elucidation. They provide information on the chemical environment, connectivity, and number of hydrogen and carbon atoms in the molecule. The predicted data below is based on standard chemical shift values and analysis of similar structures.
-
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30 - 7.15 | m | 5H | Phenyl-H (C1-Ph) |
| ~7.05 | d, J = 8.5 Hz | 2H | Ar-H (ortho to -CH₂) |
| ~6.75 | d, J = 8.5 Hz | 2H | Ar-H (ortho to -OH) |
| ~5.50 | s (broad) | 1H | Ar-OH |
| ~3.60 | m | 1H | H -5 |
| ~3.30 | s | 3H | -OCH ₃ |
| ~2.90 | t, J = 7.5 Hz | 2H | H -1 |
| ~2.75 | t, J = 7.5 Hz | 2H | H -2 |
| ~2.60 | m | 2H | H -7 |
| ~2.50 | m | 2H | H -4 |
| ~1.80 | m | 2H | H -6 |
-
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~211.0 | C-3 (C=O) |
| ~154.0 | Ar-C (C-OH) |
| ~141.5 | Ar-C (ipso, C1-Ph) |
| ~133.0 | Ar-C (ipso, C7-Ar) |
| ~129.5 | Ar-CH (ortho to -CH₂) |
| ~128.5 | Ar-CH (C1-Ph) |
| ~126.0 | Ar-CH (C1-Ph) |
| ~115.0 | Ar-CH (ortho to -OH) |
| ~78.0 | C-5 |
| ~56.0 | -OC H₃ |
| ~49.0 | C-4 |
| ~45.0 | C-2 |
| ~38.0 | C-6 |
| ~30.0 | C-1 |
| ~29.5 | C-7 |
Conclusion
This guide has detailed a robust and scientifically sound pathway for the synthesis and characterization of 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one (Yakuchinone B). The multi-step synthesis is based on established, high-yielding organic reactions, and the rationale for each step has been thoroughly explained. The comprehensive characterization workflow, employing orthogonal analytical techniques such as MS, IR, and NMR, provides a self-validating system to ensure the unambiguous identification and high purity of the final product. By following these protocols, researchers and drug development professionals can reliably produce and verify this important diarylheptanoid, facilitating further exploration of its promising pharmacological properties.
References
-
Synthesis of Yakuchinone B-Inspired Inhibitors against Islet Amyloid Polypeptide Aggregation. (2021). ResearchGate. Available at: [Link]
-
SYNTHESIS OF NOVEL DERIVATIVES OF YAKUCHINONE B AS PROMISING ANTI-INFLAMMATORY AGENTS. (2024). ResearchGate. Available at: [Link]
-
Showing Compound 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone (FDB011318). (2010). FooDB. Available at: [Link]
-
SYNTHESIS OF NOVEL DERIVATIVES OF YAKUCHINONE B AS PROMISING ANTI-INFLAMMATORY AGENTS. (2024). ResearchGate. Available at: [Link]
-
Synthesis of Yakuchinone B-Inspired Inhibitors against Islet Amyloid Polypeptide Aggregation. (2021). ACS Publications. Available at: [Link]
-
Yakuchinone B Synthesized Through Structural Modification And Enhance The Pharmacological Activity And Therapeutic Potential. (2024). Frontiers in Health Informatics. Available at: [Link]
-
4'-5-Dihydroxy-7-methoxyflavanone, 7-O-Methylnaringenin, Naringenin 7-O-methyl ether. (2024). PubChem. Available at: [Link]
-
(4E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one. (2024). PubChem. Available at: [Link]
-
5-Hydroxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone. (2024). PubChem. Available at: [Link]
-
Yakuchinone B Synthesized Through Structural Modification And Enhance The Pharmacological Activity And Therapeutic Potential. (2024). Frontiers in Health Informatics. Available at: [Link]
-
7-(beta-D-Glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-3-methoxy-4H-1-benzopyran-4-one. (2024). PubChem. Available at: [Link]
-
Characterization and identification of diarylheptanoids in ginger (Zingiber officinale Rosc.) using high-performance liquid chromatography/electrospray ionization mass spectrometry. (2007). PubMed. Available at: [Link]
-
Antioxidant and Free Radical Scavenging Potential of Yakuchinone B Derivatives in Reduction of Lipofuscin Formation Using H2O2-Treated Neuroblastoma Cells. (2018). National Institutes of Health (NIH). Available at: [Link]
-
Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity. (2021). National Institutes of Health (NIH). Available at: [Link]
-
LC-HRMS/MS-Guided Isolation of Unusual Diarylheptanoids from the Rhizomes of Alpinia officinarum. (2024). National Institutes of Health (NIH). Available at: [Link]
-
Recent Research Progress on the Chemical Constituents, Pharmacology, and Pharmacokinetics of Alpinae oxyphyllae Fructus. (2022). National Institutes of Health (NIH). Available at: [Link]
-
Proposed mass spectrometric fragmentation pathway of the linear diarylheptanoid 5-hydroxy-3-platyphyllone isolated from C. betulus bark. (2019). ResearchGate. Available at: [Link]
-
Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity. (2021). RSC Publishing. Available at: [Link]
-
Characterization and identification of diarylheptanoids in ginger (Zingiber officinale Rosc.) using high-performance liquid chromatography/electrospray ionization mass spectrometry. (2007). ResearchGate. Available at: [Link]
-
Immunomodulatory effects and mechanisms of the extracts and secondary compounds of Zingiber and Alpinia species: a review. (2023). PubMed Central. Available at: [Link]
-
DIARYLHEPTANOIDS FROM THE RHIZOMES OF ZINGIBER OFFICINALE. (2021). JST-HaUI. Available at: [Link]
-
Alpinia: Health Benefits, Side Effects, Uses, Dose & Precautions. (2021). RxList. Available at: [Link]
-
Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity. (2021). RSC Advances. Available at: [Link]
-
Effects of Yakuchinone A and Yakuchinone В on the Phorbol Ester-Induced Expression of COX-2 and iNOS and Activation of NF-kB in Mouse Skin. (2018). ResearchGate. Available at: [Link]
-
7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one. (2024). PubChem. Available at: [Link]
-
Anti-inflammatory Activity of Alpinia Genus Plants (Zingiberaceae): In. (2021). Dove Medical Press. Available at: [Link]
-
Use of liquid chromatography-electrospray ionization tandem mass spectrometry to identify diarylheptanoids in turmeric (Curcuma longa L.) rhizome. (2006). PubMed. Available at: [Link]
-
Pungent principal of Alpinia galangal (L.) swartz and its applications. (1996). PubMed. Available at: [Link]
-
(+-)-Naringenin. (2024). PubChem. Available at: [Link]
Sources
- 1. Showing Compound 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone (FDB011318) - FooDB [foodb.ca]
- 2. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 8. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization and identification of diarylheptanoids in ginger (Zingiber officinale Rosc.) using high-performance liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jst-haui.vn [jst-haui.vn]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. LC-HRMS/MS-Guided Isolation of Unusual Diarylheptanoids from the Rhizomes of Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03592D [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
